molecular formula C12H7ClN2OS B11859441 6-Chloro-2-(thiophen-2-yl)quinazolin-4(1H)-one CAS No. 167994-99-2

6-Chloro-2-(thiophen-2-yl)quinazolin-4(1H)-one

Katalognummer: B11859441
CAS-Nummer: 167994-99-2
Molekulargewicht: 262.72 g/mol
InChI-Schlüssel: HBSBPTJLRMITAA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Chloro-2-(thiophen-2-yl)quinazolin-4(1H)-one is a heterocyclic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-(thiophen-2-yl)quinazolin-4(1H)-one typically involves the following steps:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.

    Introduction of the Chlorine Atom: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the Thiophene Ring: This step may involve a cross-coupling reaction, such as the Suzuki or Stille coupling, using thiophene boronic acid or thiophene stannane.

Industrial Production Methods

Industrial production methods may involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions, and ensuring high yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.

    Reduction: Reduction reactions may target the quinazolinone core or the chlorine atom.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the chlorine atom.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like sodium methoxide or bromine.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiophene ring.

    Reduction: Reduced forms of the quinazolinone core.

    Substitution: Substituted derivatives at the chlorine position.

Wissenschaftliche Forschungsanwendungen

6-Chloro-2-(thiophen-2-yl)quinazolin-4(1H)-one may have various applications in scientific research, including:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use as a probe or inhibitor in biological studies.

    Medicine: Exploration of its pharmacological properties for drug development.

    Industry: Use in the development of new materials or catalysts.

Wirkmechanismus

The mechanism of action of 6-Chloro-2-(thiophen-2-yl)quinazolin-4(1H)-one would depend on its specific biological or chemical target. It may interact with enzymes, receptors, or other molecular targets, leading to various biological effects. The presence of the chlorine atom and thiophene ring may influence its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    6-Chloroquinazolin-4(1H)-one: Lacks the thiophene ring.

    2-(Thiophen-2-yl)quinazolin-4(1H)-one: Lacks the chlorine atom.

    Quinazolin-4(1H)-one: Lacks both the chlorine atom and thiophene ring.

Uniqueness

6-Chloro-2-(thiophen-2-yl)quinazolin-4(1H)-one is unique due to the presence of both the chlorine atom and the thiophene ring, which may confer distinct chemical and biological properties compared to its analogs.

Eigenschaften

CAS-Nummer

167994-99-2

Molekularformel

C12H7ClN2OS

Molekulargewicht

262.72 g/mol

IUPAC-Name

6-chloro-2-thiophen-2-yl-3H-quinazolin-4-one

InChI

InChI=1S/C12H7ClN2OS/c13-7-3-4-9-8(6-7)12(16)15-11(14-9)10-2-1-5-17-10/h1-6H,(H,14,15,16)

InChI-Schlüssel

HBSBPTJLRMITAA-UHFFFAOYSA-N

Kanonische SMILES

C1=CSC(=C1)C2=NC3=C(C=C(C=C3)Cl)C(=O)N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.